molecular formula C8H9NO3S B13514584 5-Acetamido-3-methylthiophene-2-carboxylic acid

5-Acetamido-3-methylthiophene-2-carboxylic acid

Cat. No.: B13514584
M. Wt: 199.23 g/mol
InChI Key: XXIGGZRJTCWTNZ-UHFFFAOYSA-N
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Description

5-Acetamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid typically involves the acylation of 3-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetamido-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid.

    3-Acetamido-5-methylthiophene-2-carboxylic acid: An isomer with different substitution patterns on the thiophene ring.

    5-Acetamido-2-methylthiophene-3-carboxylic acid: Another isomer with the acetamido group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-acetamido-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c1-4-3-6(9-5(2)10)13-7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)

InChI Key

XXIGGZRJTCWTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C)C(=O)O

Origin of Product

United States

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